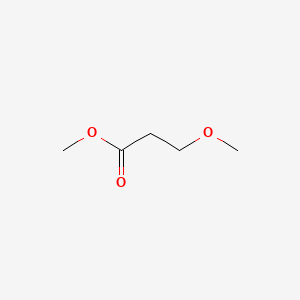
Methyl 3-methoxypropionate
Vue d'ensemble
Description
Methyl 3-methoxypropionate (MMP) is a chemical compound that is synthesized from methanol and methyl acrylate using sodium methoxide as a catalyst. The optimized synthesis conditions involve a specific mole ratio of methanol to methyl acrylate and sodium methoxide to methyl acrylate, with controlled reaction temperature and time to achieve high yields of MMP. The purity of MMP can be very high, reaching over 99.6% as determined by gas chromatography .
Synthesis Analysis
The synthesis of MMP is a process that has been optimized through an orthogonal method. The best conditions for the synthesis include a mole ratio of methanol to methyl acrylate of 1.2:1, a mole ratio of sodium methoxide to methyl acrylate of 0.02:1, a reaction temperature of 50°C, and a reaction time of 3.5 hours. Under these conditions, the yield of MMP can exceed 97%. Additionally, the recycling of the head fraction in the process can further increase the yield to 98.9% .
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure of MMP, related compounds have been studied. For example, the crystal structure of methyl 3,6-dideoxy-3-C-methoxycarbonyl-3-C-nitro-α-l-galacto-hexopyranoside, a structurally related compound, has been determined through X-ray diffraction studies . This suggests that similar analytical techniques could be applied to MMP to elucidate its molecular structure.
Chemical Reactions Analysis
MMP is a versatile compound that can be used in various chemical reactions. For instance, it can be synthesized from methanol and methyl acrylate . Other related compounds, such as methyl 2-dimethoxymethyl-3-methoxypropionate, can react with amidines to produce different reaction products, indicating the reactivity of the methoxypropionate group in various chemical environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of MMP are not directly discussed in the provided data. However, the high purity of the synthesized MMP suggests that it has consistent physical and chemical properties suitable for further applications. The synthesis process itself indicates that MMP is stable under mild conditions and can be obtained in a highly pure state . Related compounds, such as poly(3-mercapto-2-methylpropionate), have been shown to possess unique material properties, such as rubber-like elasticity, which could imply that MMP may also exhibit interesting physical properties .
Applications De Recherche Scientifique
Summary of the Application
Methyl 3-methoxypropionate can be used as an acylation reagent in the lipase-catalyzed N-acylation of 1-phenylethanamine . This reaction is significant in the synthesis of amides, which are common in many biologically active compounds and pharmaceuticals.
Methods of Application
In this application, Methyl 3-methoxypropionate is used as an acyl donor in the presence of a lipase enzyme to acylate 1-phenylethanamine . The specific conditions, such as temperature, pH, and reaction time, would depend on the specific lipase used and the desired yield.
Results or Outcomes
2. Synthesis of Poly(2-hydroxylethyl 5-norbornene-2-carboxylate / t-butyl 5-norbornene-2-carboxylate /5-norbornene-2-carboxylic acid /maleic anhydride) Resists
Summary of the Application
Methyl 3-methoxypropionate can be used in the synthesis of a specific type of polymer resist . Polymer resists are materials that are sensitive to radiation, and they are commonly used in lithography processes in the semiconductor industry.
Methods of Application
In this application, Methyl 3-methoxypropionate is used in the polymerization reaction to form the polymer resist . The specific reaction conditions, such as temperature, reaction time, and the presence of a catalyst, would depend on the desired properties of the polymer resist.
Results or Outcomes
The outcome of this reaction is the formation of a polymer resist. The properties of the resist, such as its sensitivity to radiation and its resolution, would depend on the specific reaction conditions .
Safety And Hazards
When handling Methyl 3-methoxypropionate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
methyl 3-methoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-7-4-3-5(6)8-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJSOPWXYLFTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052060 | |
| Record name | Methyl 3-methoxypropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoic acid, 3-methoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Methyl 3-methoxypropionate | |
CAS RN |
3852-09-3 | |
| Record name | Methyl 3-methoxypropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3852-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methoxypropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003852093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-methoxypropionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3-methoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3-methoxypropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-methoxypropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-METHOXYPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL3A396XRV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

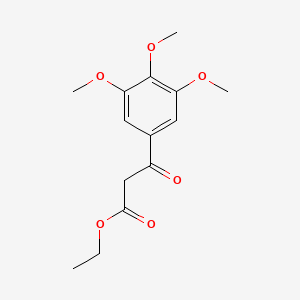


![1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine](/img/structure/B1294372.png)
![1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol](/img/structure/B1294373.png)

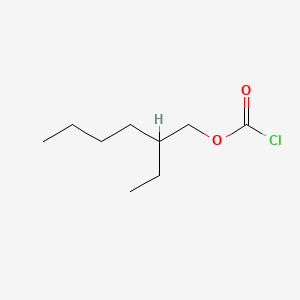
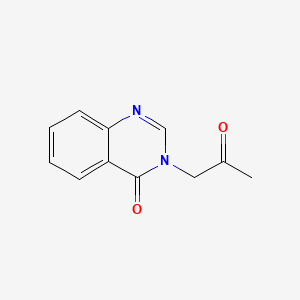
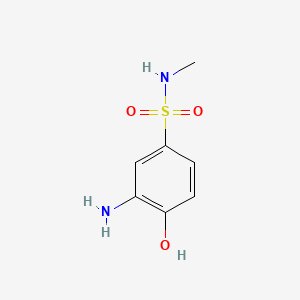

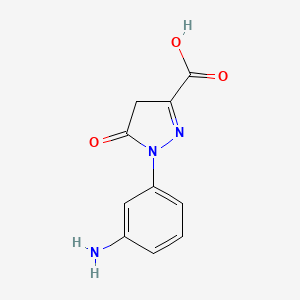
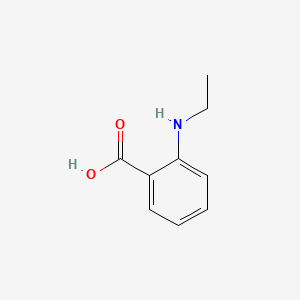

![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)